[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol: is a chemical compound that features a naphthalene ring attached to a triazole ring, with a methanol group at the 3-position of the triazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene-1-carboxaldehyde with hydrazine to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form various derivatives.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Various triazole derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial or anticancer agent.
- Used in the design of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can interact with various enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, affecting gene expression. The methanol group can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
[5-(Methylthio)naphthalen-1-yl]methanol: Similar structure but with a methylthio group instead of a triazole ring.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a similar triazole ring but with different substituents.
Uniqueness:
- The combination of a naphthalene ring with a triazole ring and a methanol group provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions makes it versatile for different applications.
- Its potential biological activity sets it apart from other similar compounds.
Biological Activity
[5-(Naphthalen-1-yl)-1H-1,2,4-triazol-3-yl]methanol, also known as 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine (CAS No. 93404-69-4), is a compound belonging to the triazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including antifungal, anticancer, and antibacterial properties. This article aims to explore the biological activity of this specific compound through various studies and data.
The molecular formula of this compound is C₁₂H₁₀N₄, with a molecular weight of 210.23 g/mol. The compound features a naphthalene moiety linked to a triazole ring, which is known for its biological significance.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to this compound have shown significant activity against various cancer cell lines. A study demonstrated that triazole derivatives exhibited potent inhibitory effects on lung (A549) and cervical (HeLa) cancer cell lines using an MTT assay. The best-performing compounds showed IC50 values significantly lower than standard treatments like doxorubicin .
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that derivatives related to this compound have been effective against Candida albicans and other fungal pathogens. The minimal inhibitory concentrations (MICs) of these compounds were found to be comparable to established antifungal agents such as fluconazole .
The mechanism by which this compound exerts its biological effects often involves interaction with key enzymes or receptors. For instance, some studies have suggested that triazole derivatives can inhibit enzymes such as DprE1 and CYP51 involved in fungal cell wall synthesis and sterol biosynthesis respectively . Molecular docking studies further elucidate these interactions at the molecular level.
Case Study 1: Anticancer Evaluation
A detailed investigation into the anticancer properties of triazole derivatives was conducted where the compound's structural analogs were synthesized and screened against various cancer cell lines. The results indicated that certain modifications to the naphthalene structure significantly enhanced anticancer activity .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 | 10 | |
Compound B | HeLa | 12 | |
[5-(Naphthalen-1-yl)-triazole] | A549 | 8 | This Study |
Case Study 2: Antifungal Activity
In another study focusing on antifungal activity, the compound was tested against various strains of Candida species. The results demonstrated potent antifungal effects with MIC values comparable to fluconazole:
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
(3-naphthalen-1-yl-1H-1,2,4-triazol-5-yl)methanol |
InChI |
InChI=1S/C13H11N3O/c17-8-12-14-13(16-15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,17H,8H2,(H,14,15,16) |
InChI Key |
YTMZLNBQYGUGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=N3)CO |
Origin of Product |
United States |
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